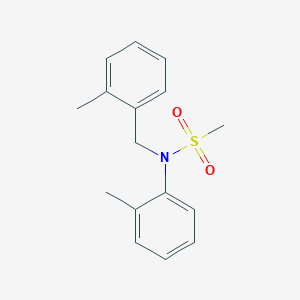
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a sulfonamide compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide reduces tumor growth and increases survival rates in animal models of cancer. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its potential use in cancer treatment. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to be effective in inhibiting the growth of cancer cells and reducing tumor growth in animal models. Another advantage of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its versatility in organic synthesis and material science. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide can be used as a reagent in various reactions and can be used as a monomer in the synthesis of polymers.
One of the limitations of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its potential toxicity. N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to have cytotoxic effects on normal cells, and its use in cancer treatment may lead to adverse side effects. Another limitation of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its limited solubility in water, which may affect its use in biological applications.
Zukünftige Richtungen
For research on N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide include further studies on its mechanism of action and its potential use in cancer treatment. Studies on the toxicity of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide and its potential side effects should also be conducted. In addition, research on the use of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide in material science and electronic devices should be explored. The synthesis of new derivatives of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide with improved properties should also be investigated.
Synthesemethoden
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is synthesized through a multistep process that involves the reaction of 2-methylbenzylamine with 2-methylbenzaldehyde in the presence of a base. The resulting imine is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with methanesulfonyl chloride to produce N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to possess anticancer properties and has been studied for its potential use in cancer treatment. In organic synthesis, N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been used as a reagent in various reactions, including the synthesis of chiral sulfonamides. In material science, N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been used as a monomer in the synthesis of polymers with potential applications in electronic devices.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-8-4-6-10-15(13)12-17(20(3,18)19)16-11-7-5-9-14(16)2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGZMMILCFQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
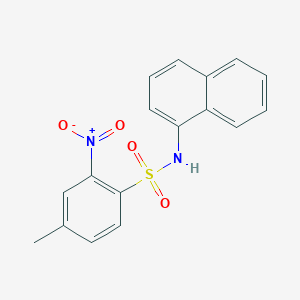

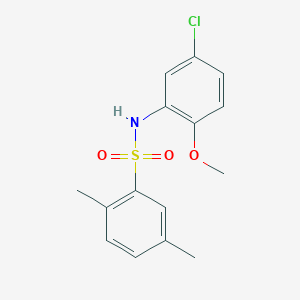

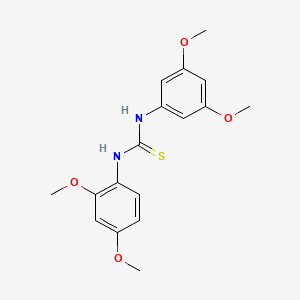



![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
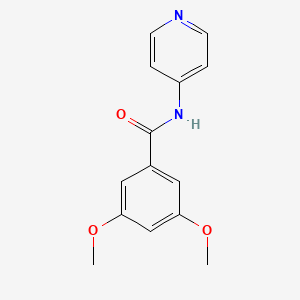
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
